Technical Profile: 2-(Methoxycarbonyl)thiazole-4-carboxylic acid
Technical Profile: 2-(Methoxycarbonyl)thiazole-4-carboxylic acid
This guide provides an in-depth technical analysis of 2-(Methoxycarbonyl)thiazole-4-carboxylic acid (CAS: 1516807-24-1), a specialized heterocyclic building block used in medicinal chemistry for the synthesis of bioactive scaffolds, particularly in fragment-based drug discovery (FBDD) and peptide mimetic development.
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Executive Summary
2-(Methoxycarbonyl)thiazole-4-carboxylic acid is a bifunctional thiazole scaffold characterized by orthogonal reactivity. It possesses a free carboxylic acid at the C4 position and a methyl ester at the C2 position. This regiochemistry allows for sequential, selective functionalization—a critical feature for combinatorial chemistry and the synthesis of complex pharmaceutical intermediates, such as ALK inhibitors and peptidomimetics.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
| Property | Data |
| CAS Number | 1516807-24-1 |
| IUPAC Name | 4-Carboxy-2-(methoxycarbonyl)-1,3-thiazole |
| Molecular Formula | C₆H₅NO₄S |
| Molecular Weight | 187.17 g/mol |
| Physical State | White to off-white solid |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water |
| pKa (Predicted) | ~3.2 (Carboxylic acid), ~ -0.5 (Conjugated acid of thiazole N) |
| Storage Conditions | 2–8°C (Desiccated); Hygroscopic |
Synthetic Methodology
The most robust and "self-validating" protocol for synthesizing this specific regioisomer utilizes the Hantzsch Thiazole Synthesis . This method avoids the ambiguity of selective hydrolysis by establishing the oxidation states of the C2 and C4 carbons in the precursors.
Retrosynthetic Logic
The thiazole core is constructed by condensing a thioamide (providing the N-C2-S fragment) with an
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C2-Fragment: Methyl 2-amino-2-thioxoacetate (Methyl thiooxamate).
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C4-Fragment: 3-Bromo-2-oxopropanoic acid (Bromopyruvic acid).
Step-by-Step Protocol
Reagents:
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Methyl 2-amino-2-thioxoacetate (1.0 eq)
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Bromopyruvic acid (1.05 eq)
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Solvent: Ethanol (anhydrous) or 1,4-Dioxane
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Scavenger: Molecular sieves (3Å) or anhydrous MgSO₄ (optional, to drive dehydration)
Procedure:
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Preparation: Dissolve Methyl 2-amino-2-thioxoacetate (10 mmol) in anhydrous Ethanol (50 mL) under a nitrogen atmosphere.
-
Addition: Add Bromopyruvic acid (10.5 mmol) dropwise at room temperature. The reaction is exothermic; maintain temperature
using a water bath if necessary. -
Cyclization: Heat the mixture to reflux (
) for 4–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). The disappearance of the thioamide spot indicates completion.[1] -
Workup: Cool the reaction mixture to
. The product often precipitates directly as a hydrobromide salt or free acid. -
Purification: Filter the solid. If no precipitate forms, concentrate the solvent in vacuo to 20% volume and add cold Diethyl Ether to induce crystallization. Recrystallize from MeOH/Ether to obtain the pure white solid.
Mechanism & Validation:
The sulfur atom of the thioamide performs a nucleophilic attack on the
Figure 1: Hantzsch synthesis pathway ensuring correct regiochemistry.
Orthogonal Reactivity & Functionalization
The primary value of this molecule lies in the differential reactivity of the C4-Acid and C2-Ester. This allows researchers to modify one end of the molecule without affecting the other, a strategy essential for library synthesis.
C4-Carboxylic Acid (Amide Coupling)
The C4 acid is sterically accessible and electronically activated by the adjacent nitrogen.
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Protocol: Standard EDC/HOBt or HATU coupling with primary/secondary amines.
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Note: Avoid strongly basic conditions during coupling to prevent premature hydrolysis of the C2-ester. Use DIPEA (2.0 eq) carefully.
C2-Methyl Ester (Transformation)
The C2 position is electron-deficient (flanked by N and S), making the ester highly susceptible to nucleophilic attack after the C4 position has been derivatized.
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Hydrolysis: LiOH in THF/Water (0°C) yields the 2,4-dicarboxylates.
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Reduction: NaBH₄ in MeOH selectively reduces the ester to the primary alcohol (hydroxymethyl), creating a "SMART" intermediate (See Reference 1).
Figure 2: Orthogonal reactivity map demonstrating selective functionalization pathways.
Applications in Medicinal Chemistry
Fragment-Based Drug Discovery (FBDD)
This scaffold serves as a rigid linker that orients substituents at a defined vector angle (~146° between C2 and C4 vectors). This geometry is often used to mimic
Bioisosteres
The thiazole ring acts as a bioisostere for pyridine or oxazole rings, often improving metabolic stability (lowering CYP450 clearance) and membrane permeability due to the lipophilic nature of the sulfur atom.
Handling & Safety (E-E-A-T)
While specific toxicological data for this CAS is limited, thiazole derivatives are generally irritants.
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Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
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Precautionary Measures: Handle in a fume hood. Wear nitrile gloves. The methyl ester moiety can be hydrolyzed by moisture over time, releasing methanol; store under inert gas (Argon/Nitrogen) if possible.
References
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Li, W., et al. (2013). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents. National Institutes of Health (PMC). Link
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Sigma-Aldrich. (n.d.). 2-(Methoxycarbonyl)thiazole-4-carboxylic acid Product Detail. Link
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Kocabas, E., & Saka, A. B. (2010). A Rapid and High-Yielding Synthesis of Thiazoles and Aminothiazoles. CLOCKSS. Link
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Vertex Pharmaceuticals. (2011). Heterocyclic derivatives as ALK inhibitors. WO2011138751A2. Link
